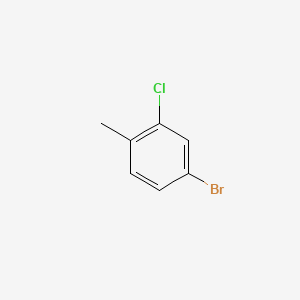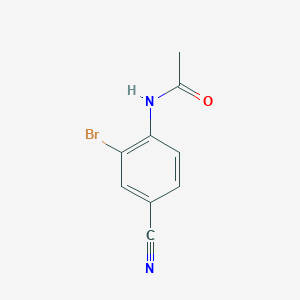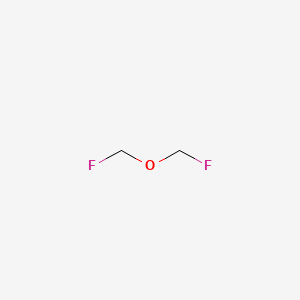
3-Chloro-2,5,6-trifluoropyridine
Übersicht
Beschreibung
3-Chloro-2,5,6-trifluoropyridine is a fluorinated pyridine derivative with the molecular formula C5HClF3N. This compound is characterized by the presence of three fluorine atoms and one chlorine atom attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5,6-trifluoropyridine typically involves the nucleophilic substitution of chlorine atoms by fluorine atoms in pentachloropyridine. One common method involves reacting pentachloropyridine with potassium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (60-125°C). This reaction can be further optimized by using a phase transfer catalyst to improve yield and reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2,5,6-trifluoropyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium fluoride, sodium azide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido-substituted pyridines, while oxidation reactions can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,5,6-trifluoropyridine has a wide range of applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of 3-Chloro-2,5,6-trifluoropyridine is primarily influenced by the presence of electron-withdrawing fluorine atoms, which alter the electronic distribution within the pyridine ring. This modification can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability . The exact molecular targets and pathways involved depend on the specific application and the structure of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Dichloro-2,4,6-trifluoropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 5-Chloro-2,4,6-trifluoropyrimidine
Comparison: Compared to other fluorinated pyridines, 3-Chloro-2,5,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For instance, the presence of three fluorine atoms and one chlorine atom in specific positions on the pyridine ring can influence its reactivity and interaction with biological targets differently than other fluorinated pyridines . This uniqueness makes it a valuable compound for specialized applications in various fields .
Eigenschaften
IUPAC Name |
3-chloro-2,5,6-trifluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKHXKJSDPRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382537 | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-42-7 | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,5,6-trifluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions that 3-chloro-2,5,6-trifluoropyridine can undergo?
A1: this compound serves as a versatile building block in organic synthesis due to its reactivity. One notable reaction is its conversion to the corresponding azide, 4-azido-3-chloro-2,5,6-trifluoropyridine. [] This transformation is particularly interesting as azides are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. Additionally, this compound can react with N,N-bis(trimethylsilyl)sulfur diimide to yield N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide. [] This reaction highlights the potential for functionalizing the pyridine ring at the 4-position.
Q2: Is there any structural information available about derivatives of this compound?
A2: Yes, the molecular structure of N,N-bis(trimethylsilyl)-3-chloro-2,5,6-trifluoropyridine-4-sulfenamide, a derivative of this compound, has been determined. [] This information provides valuable insights into the spatial arrangement of atoms within the molecule and can be used to understand its reactivity and potential applications.
Q3: Can you explain the significance of studying the thermal reactions of compounds like this compound?
A3: Research has explored the thermal reactions of polyfluoro-ortho-chloroarenethiols, a class of compounds structurally similar to this compound, with tetrafluoroethylene. [] Understanding these reactions is crucial for several reasons. Firstly, it provides insights into the stability and potential transformations of these compounds at elevated temperatures. Secondly, it can lead to the discovery of new synthetic pathways and novel fluorinated materials with potentially useful properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














